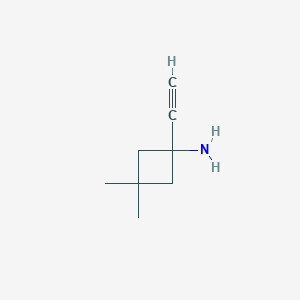
1-Ethynyl-3,3-dimethylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C8H11N It features a cyclobutane ring substituted with an ethynyl group and a dimethylamino group
Métodos De Preparación
The synthesis of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclobutanone with an ethynylating agent, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-Ethynyl-3,3-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethynyl-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of specialized chemicals
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
1-Ethynyl-3,3-dimethylcyclobutan-1-amine can be compared with other similar compounds, such as:
1,3-Dimethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different reactivity and applications.
3,3-Dimethylcyclobutan-1-amine: Similar structure but without the ethynyl group, leading to different chemical properties.
1-Ethynylcyclobutan-1-amine: Lacks the dimethyl groups, affecting its steric and electronic properties
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
1-ethynyl-3,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-4-8(9)5-7(2,3)6-8/h1H,5-6,9H2,2-3H3 |
Clave InChI |
QFAOQXPLRMBHDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C#C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


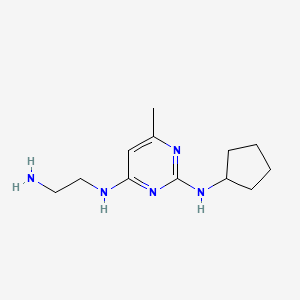
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

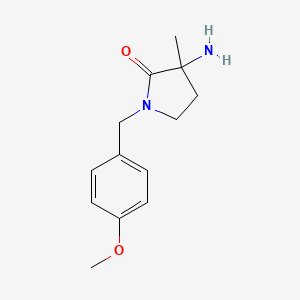
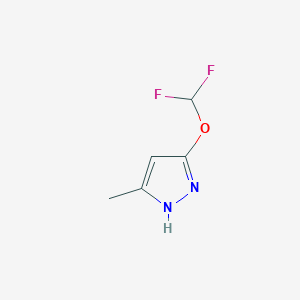
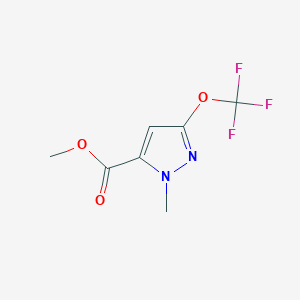

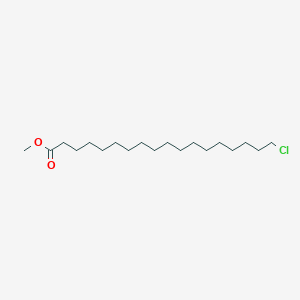
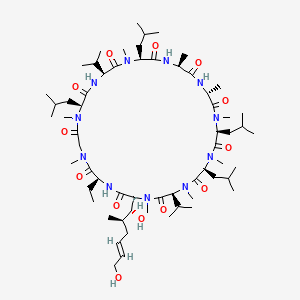
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
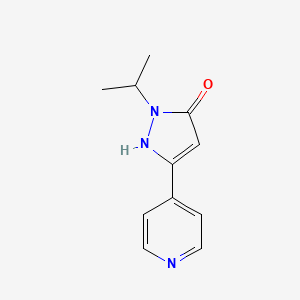
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)

